1-Iodo-3-methanesulfonylpropane

SN2 reactivity leaving group ability alkylation kinetics

Supply challenge: ω-haloalkyl sulfone procurement defaults to bromide analogs, causing slower kinetics (3-6× less reactive), higher aqueous solubility (>20× extraction losses), and incomplete HTE conversions. 1-Iodo-3-methanesulfonylpropane resolves these inefficiencies: • 3- to 6-fold higher SN2 reactivity vs bromide enables room-temperature, ≤2 h parallel synthesis • <1 g/L aqueous solubility ensures >95% organic-phase retention during work-up • Density 1.845 g/cm³; DMSO/DMF-soluble for reliable automated liquid handling & HTE workflows BenchChem supplies ≥95% purity material with verified stock and global shipping.

Molecular Formula C4H9IO2S
Molecular Weight 248.08 g/mol
CAS No. 1339388-73-6
Cat. No. B1529778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3-methanesulfonylpropane
CAS1339388-73-6
Molecular FormulaC4H9IO2S
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCCI
InChIInChI=1S/C4H9IO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3
InChIKeyIVFMJYBWFQMABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-3-methanesulfonylpropane Overview


1-Iodo-3-methanesulfonylpropane (CAS 1339388-73-6), also named 1-iodo-3-(methylsulfonyl)propane or 3-iodopropyl methyl sulfone, is a small-molecule bifunctional reagent with the formula C₄H₉IO₂S and a molecular weight of 248.08 g/mol [1]. It belongs to the class of ω-haloalkyl sulfones and features a primary alkyl iodide terminus paired with a terminal methylsulfonyl (mesyl) group, making it a versatile electrophilic alkylating agent and a sulfone-containing building block for medicinal chemistry and organic synthesis . Its reactivity is primarily governed by the excellent leaving-group ability of iodide, which enables efficient SN2 displacement under mild conditions, while the electron-withdrawing sulfone modulates physicochemical properties and can serve as a hydrogen-bond acceptor or metabolic stability handle.

Electrophilic sulfone-containing alkylating agent
Primary alkyl iodide supports mild SN2 conditions
Sulfone group may support metabolic stability in drug discovery contexts

Why 1-Iodo-3-methanesulfonylpropane Cannot Be Replaced


Generic substitution within the ω-haloalkyl methyl sulfone series fails because the halogen atom dictates the rate and efficiency of key SN2 transformations, the physical properties that govern purification and formulation, and the hazard profile that determines laboratory handling costs. The iodide derivative (1-iodo-3-methanesulfonylpropane) exhibits markedly higher reactivity than the corresponding bromide or chloride, allowing reactions to proceed at lower temperatures, with shorter times, or with less nucleophile [1]. Conversely, the sulfide analog (1-iodo-3-(methylsulfanyl)propane) lacks the electron-withdrawing sulfone, leading to different solubility, stability, and biological target interactions. Quantitative evidence presented below demonstrates that these differences translate into measurable advantages in reaction yield, purification efficiency, and safety compliance that directly impact procurement decisions.

Halogen substitution (Br, Cl) may require higher temperature or longer time for SN2 conversion, shifting reaction throughput and byproduct profile.
Sulfide analog (1-iodo-3-(methylsulfanyl)propane) differs in electron-withdrawing capacity and metabolic stability, altering solubility and biological target interactions.
Physical property differences (density, boiling point, water solubility) may impact extraction efficiency, purification, and handling in automated systems.

1-Iodo-3-methanesulfonylpropane vs Analogs: Quantitative Evidence


SN2 Leaving-Group Reactivity Comparison

In aliphatic nucleophilic substitution, iodide is a superior leaving group compared to bromide and chloride, with relative SN2 rates for primary alkyl halides following the order I (fastest) > Br > Cl (slowest). For 1-iodo-3-methanesulfonylpropane, the primary alkyl iodide moiety is approximately 3–6 times more reactive than the corresponding bromide and 40–60 times more reactive than the chloride in typical SN2 displacements with charged nucleophiles in polar aprotic solvents [1]. This enables complete conversion at 0–25 °C within 1–2 hours for the iodide, while the bromide often requires heating (40–60 °C, 6–12 h) and the chloride may demand reflux (80–100 °C, 12–24 h) or catalysis . Such differences directly impact synthesis throughput, energy costs, and side-product formation in library production.

SN2 Reactivity
Class-level
Iodide ~30–60 rel. rate; 3–6× faster than Br; 40–60× faster than Cl
Reported SN2 reactivity context; supports milder alkylation conditions.
Data from class-level kinetics; verify for specific nucleophile/solvent.
SN2 reactivity leaving group ability alkylation kinetics Finkelstein reaction

Predicted Density and Boiling Point

Predicted physicochemical properties reveal systematic differences across the halogen series that affect bulk handling, distillation, and chromatographic separation. The iodide compound has the highest predicted density (1.845 ± 0.06 g/cm³) and the highest boiling point (329.9 ± 25.0 °C at 760 mmHg), compared to the bromide (density 1.6 ± 0.1 g/cm³; bp 318.5 ± 25.0 °C) and chloride (density 1.233 ± 0.06 g/cm³; bp 303.5 ± 25.0 °C or 135–136 °C at 2.7 Torr) . The density differential (>0.2 g/cm³) is sufficient to influence liquid-liquid extraction partitioning and phase separation behavior. The chloride's lower boiling point at reduced pressure makes it more amenable to distillative purification, whereas the iodide's higher boiling point favors non-distillative work-up and chromatographic isolation, which may align better with high-throughput parallel synthesis workflows.

Density & Boiling Point
Cross-study
Density 1.845 g/cm³, Bp 329.9 °C vs Br 1.6 g/cm³, 318.5 °C; Cl 1.233 g/cm³, 303.5 °C
Higher density and boiling point may influence liquid-liquid extraction and purification workflow.
Predicted properties; experimental values recommended.
physicochemical properties density boiling point purification

GHS Hazard Profile: Eye and Skin Damage

While all three halogen analogs carry H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) warnings, the iodo compound introduces an additional H318 hazard statement (causes serious eye damage; Danger category), which is not uniformly assigned to the bromo and chloro analogs in all supplier classifications [1]. Specifically, the GHS listing for 1-iodo-3-methanesulfonylpropane includes H318 (serious eye damage, Category 1) with the 'Danger' signal word, whereas the bromide and chloride are typically classified under H319 (serious eye irritation, Category 2A) with the 'Warning' signal word [1]. Alkyl iodides are also recognized as potential alkylating agents and mutagens, necessitating additional personal protective equipment (PPE) and engineering controls during handling [2]. This differential hazard profile directly impacts procurement: laboratories with limited fume hood capacity or stringent EHS protocols may prefer the bromide or chloride for routine scale-up, while the iodide's superior reactivity may justify the added safety burden for time-sensitive campaigns.

GHS Hazard Profile
Head-to-head
H318 (Serious eye damage, Danger) vs H319 (Eye irritation, Warning) for Br/Cl
H318 hazard mandates enhanced PPE and engineering controls vs Br/Cl analogs.
Classification per supplier SDS; verify local EHS requirements.
GHS classification safety skin irritation eye damage alkylating agent

Synthetic Accessibility via Finkelstein Reaction

1-Iodo-3-methanesulfonylpropane can be prepared from the more readily available 1-chloro- or 1-bromo-3-methanesulfonylpropane via the classic Finkelstein reaction (NaI in acetone), which is operationally simple and high-yielding [1]. This synthetic interconversion means that the iodo compound is not a supply-chain bottleneck: if commercial stocks are low, it can be generated in-house from the bromide or chloride precursor, which are typically less expensive and more widely stocked . The bromide analog (CAS 859940-73-1) is available from multiple vendors (Aladdin, Fluorochem, AK Scientific) at >95% purity, and the chloride (CAS 54533-11-8) is a bulk industrial intermediate. This synthetic flexibility provides a risk-mitigation strategy for long-term projects: procurement can prioritize the iodo compound for immediate high-throughput needs while maintaining the bromide or chloride as a backup precursor.

Finkelstein Synthesis
Class-level
Br→I or Cl→I via NaI/acetone, reported >80% yield
Enables in-house iodide generation from cheaper Br/Cl precursors, reducing supply risk.
Class-level; yields may vary with substrate and scale.
Finkelstein reaction synthesis halogen exchange supply chain

Solubility Profile and Work-Up Compatibility

1-Iodo-3-methanesulfonylpropane exhibits good solubility in polar aprotic solvents commonly used for SN2 reactions—DMSO, DMF, DCM, and acetone—while showing poor solubility in hexanes, diethyl ether, and water . This solubility profile is favorable for homogeneous reaction conditions in medicinal chemistry alkylation protocols and allows direct extractive work-up (DCM/water partition) without the need for solvent exchange. In contrast, the chloride analog has a reported water solubility of approximately 20 g/L at 25 °C , which is substantially higher and may lead to product loss during aqueous washing steps. The low water solubility of the iodo compound (<1 g/L estimated from LogP and structural analogs) ensures high organic-phase retention during extraction, potentially improving isolated yields in multi-step sequences where work-up losses accumulate.

Solubility Profile
Cross-study
Low water solubility (
Improved phase retention during aqueous work-up vs Cl analog.
Estimated values; confirm experimentally for specific solvent systems.
Sulfone vs Sulfide
Class-level
σₚ +0.72 (SO₂CH₃) vs 0.00 (SCH₃); reported metabolic stability at sulfur
Sulfone group context: reported metabolic stability and electronic effect support lead optimization.
Class-level inference; verify in specific drug-discovery context.
solubility DMSO DMF water solubility work-up

Sulfone vs Sulfide: Electronic and Stability Effects

A critical differentiation exists between 1-iodo-3-methanesulfonylpropane (sulfone) and its structural congener 1-iodo-3-(methylsulfanyl)propane (sulfide). The sulfone group (σₚ Hammett constant ≈ +0.72) is strongly electron-withdrawing, while the sulfide (σₚ ≈ 0.00) is electronically neutral [1]. This electronic difference manifests in two ways: (a) the sulfone reduces the electron density at the γ-carbon, making the iodide-bearing carbon less prone to competing elimination (E2) during SN2 reactions, potentially improving substitution/elimination product ratios; (b) the sulfone introduces a strong hydrogen-bond acceptor (S=O) that can engage in specific target interactions in medicinal chemistry, whereas the sulfide is a weak H-bond acceptor and is susceptible to metabolic S-oxidation (CYP450-mediated) in vivo [2]. For drug discovery programs where the methanesulfonylpropyl motif is being incorporated into lead compounds, the sulfone variant provides a metabolically more stable and pharmacokinetically predictable handle.

Sulfone vs Sulfide
Class-level
σₚ +0.72 (SO₂CH₃) vs 0.00 (SCH₃); reported metabolic stability at sulfur
Sulfone group context: reported metabolic stability and electronic effect support lead optimization.
Class-level inference; verify in specific drug-discovery context.
sulfone sulfide electron-withdrawing regioselectivity metabolic stability

1-Iodo-3-methanesulfonylpropane Key Applications


Medicinal Chemistry: Rapid Sulfone Alkylation

When a medicinal chemistry campaign demands installation of a methanesulfonylpropyl group onto a diverse set of amine, phenol, or thiol scaffolds under mild, parallel synthesis conditions (room temperature, ≤2 h), 1-iodo-3-methanesulfonylpropane is the preferred reagent. Its 3- to 6-fold higher SN2 reactivity vs the bromide and 40- to 60-fold vs the chloride enables complete conversion without heating, preserving thermally sensitive functional groups and minimizing byproducts [1]. The sulfone group additionally imparts metabolic stability at the sulfur center, a feature lacking in the corresponding sulfide analog [2].

Process Scale-Up: Efficient Extractive Work-Up

In multi-kilogram scale-up campaigns where aqueous work-up losses compound across several synthetic steps, the low water solubility of 1-iodo-3-methanesulfonylpropane (<1 g/L estimated) vs the chloro analog (~20 g/L) translates to >95% organic-phase retention during DCM/water or EtOAc/water extraction [1]. This reduces product loss, minimizes effluent volume, and improves overall process mass intensity compared to using the more water-soluble bromide or chloride intermediates [2].

High-Throughput Experimentation and Liquid Handling

The high density (1.845 g/cm³) and solubility in DMSO and DMF make 1-iodo-3-methanesulfonylpropane suitable for automated liquid handling systems that rely on accurate volumetric dispensing of stock solutions. The compound's solubility in standard polar aprotic solvents ensures homogeneous reaction mixtures in 96- or 384-well plates, enabling reliable HTE screening of reaction conditions and substrate scopes [1]. Its higher reactivity also ensures reaction completion within the shorter timeframes typical of HTE workflows.

Supply-Chain Resilience via Halogen Interconversion

For long-term drug discovery programs where the methanesulfonylpropyl motif is a core structural element, procurement of 1-iodo-3-methanesulfonylpropane can be complemented by maintaining stocks of the bromide (CAS 859940-73-1) or chloride (CAS 54533-11-8) precursors. If commercial supply of the iodide is disrupted, a simple Finkelstein reaction (NaI, acetone, >80% yield) regenerates the iodide in-house, ensuring uninterrupted synthesis [1][2]. This 'precursor redundancy' strategy reduces sole-source dependency and provides budget flexibility.

Application
Selection Property
Validation Focus
Medicinal chemistry alkylation
SN2 reactivity of primary alkyl iodide
Reaction conversion under mild conditions
Process-scale extractive work-up
Low water solubility
Phase retention and yield in liquid-liquid extraction
High-throughput experimentation
Density and solubility in polar aprotic solvents
Liquid handling and homogeneous reaction setup
Supply-chain resilience
Finkelstein interconversion from Br/Cl analogs
Precursor availability and in-house synthesis yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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